N-carbamimidoyl-2,2-dinitroacetamide

Description

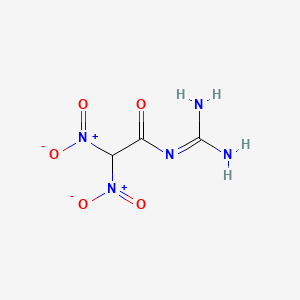

N-carbamimidoyl-2,2-dinitroacetamide is a specialized amide derivative characterized by a carbamimidoyl group (-C(=NH)NH₂) and two nitro (-NO₂) groups attached to a central acetamide backbone. As of 2025, commercial availability of this compound is discontinued, as noted by CymitQuimica .

Properties

IUPAC Name |

N-(diaminomethylidene)-2,2-dinitroacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N5O5/c4-3(5)6-1(9)2(7(10)11)8(12)13/h2H,(H4,4,5,6,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPGVZEFGYRAUMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N=C(N)N)([N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-carbamimidoyl-2,2-dinitroacetamide typically involves the nitration of precursor compounds under controlled conditions. One common method includes the nitration of 2-substituted 4,6-dihydroxypyrimidines in concentrated sulfuric acid, which yields the corresponding 5,5-dinitro derivatives . The reaction conditions often require careful control of temperature and acidity to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using nitric acid and sulfuric acid as nitrating agents. The process must be optimized for yield and purity, with considerations for safety and environmental impact due to the use of strong acids and the generation of potentially hazardous by-products.

Chemical Reactions Analysis

Types of Reactions: N-carbamimidoyl-2,2-dinitroacetamide can undergo various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of higher oxidation state compounds.

Reduction: Formation of N-carbamimidoyl-2,2-diaminoacetamide.

Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

Chemistry: N-carbamimidoyl-2,2-dinitroacetamide is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new materials and chemical processes.

Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biological molecules and its effects on cellular processes.

Medicine: Research is ongoing to investigate the compound’s potential as a pharmaceutical agent, including its antimicrobial and anticancer properties.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which N-carbamimidoyl-2,2-dinitroacetamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The carbamimidoyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, affecting their function and activity.

Comparison with Similar Compounds

(a) 2-Chloro-1-[4-(2-nitrophenyl)piperazin-1-yl]ethan-1-one

This compound shares a nitro group and an amide-like framework but differs in substituents (chloro and piperazine moieties). Both compounds were discontinued by CymitQuimica, suggesting shared challenges in synthesis, stability, or regulatory compliance .

| Property | This compound | 2-Chloro-1-[4-(2-nitrophenyl)piperazin-1-yl]ethan-1-one |

|---|---|---|

| Functional Groups | Carbamimidoyl, 2× nitro | Nitro, chloro, piperazine |

| Commercial Status | Discontinued | Discontinued |

| Reported Applications | Not specified | Not specified |

(b) Other Nitro-Substituted Amides

Nitroacetamides (e.g., 2-nitroacetamide) are simpler analogues but lack the carbamimidoyl group. These compounds are typically studied for explosive or pesticidal properties, but direct comparisons with this compound are unavailable in accessible literature.

Stability and Reactivity

The presence of two nitro groups in this compound likely increases its sensitivity to heat or friction compared to mono-nitro derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.